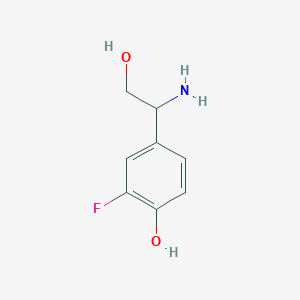
4-(1-Amino-2-hydroxyethyl)-2-fluorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Amino-2-hydroxyethyl)-2-fluorophenol is a chemical compound with the molecular formula C8H10FNO2 It is a phenolic compound that contains an amino group and a hydroxyl group attached to an ethyl chain, along with a fluorine atom on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-2-hydroxyethyl)-2-fluorophenol typically involves the reaction of 4-fluorophenol with an appropriate amino alcohol under controlled conditions. One common method involves the use of 4-fluorophenol as the starting material, which undergoes a nucleophilic substitution reaction with an amino alcohol, such as 2-aminoethanol, in the presence of a base like sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Amino-2-hydroxyethyl)-2-fluorophenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used to replace the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 4-(1-Amino-2-oxoethyl)-2-fluorophenol, while reduction of the amino group may produce 4-(1-Aminoethyl)-2-fluorophenol.
Wissenschaftliche Forschungsanwendungen
4-(1-Amino-2-hydroxyethyl)-2-fluorophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its functional groups.
Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 4-(1-Amino-2-hydroxyethyl)-2-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1-Amino-2-hydroxyethyl)phenol: Similar structure but lacks the fluorine atom.
4-(2-Hydroxyethyl)phenol: Contains a hydroxyl group on the ethyl chain but lacks the amino group.
4-Fluorophenol: Contains the fluorine atom but lacks the amino and hydroxyl groups.
Uniqueness
4-(1-Amino-2-hydroxyethyl)-2-fluorophenol is unique due to the presence of both amino and hydroxyl groups on the ethyl chain, along with the fluorine atom on the benzene ring. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C8H10FNO2 |
|---|---|
Molekulargewicht |
171.17 g/mol |
IUPAC-Name |
4-(1-amino-2-hydroxyethyl)-2-fluorophenol |
InChI |
InChI=1S/C8H10FNO2/c9-6-3-5(7(10)4-11)1-2-8(6)12/h1-3,7,11-12H,4,10H2 |
InChI-Schlüssel |
RTUHFQCQTIEVGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(CO)N)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Oxa-3,10-diazabicyclo[4.3.1]decan-4-onehydrochloride](/img/structure/B13587305.png)



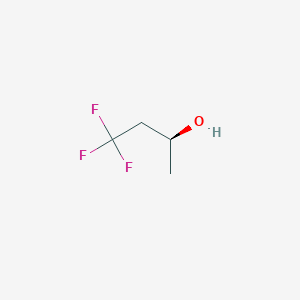
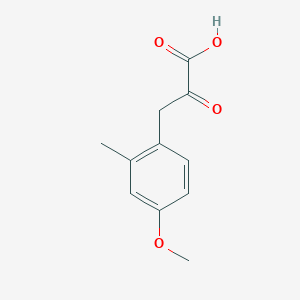
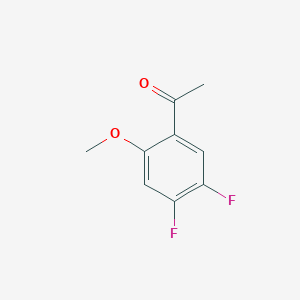
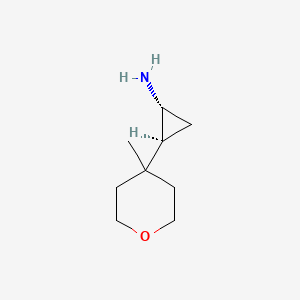
![2-Amino-2-[2-(morpholin-4-yl)phenyl]ethan-1-ol](/img/structure/B13587351.png)
![tert-butylN-[(2S)-2-hydroxybutyl]carbamate](/img/structure/B13587358.png)
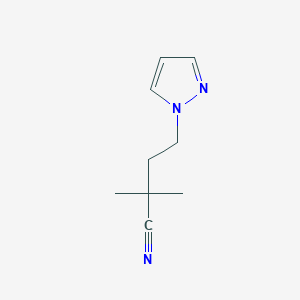

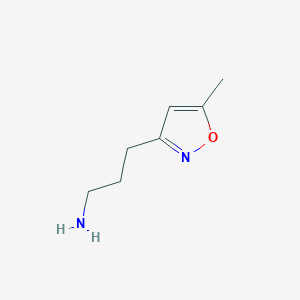
![2-(4-chlorobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B13587384.png)
